molecular formula C10H8O5 B372914 2-(Carboxyacetyl)benzoic acid

2-(Carboxyacetyl)benzoic acid

Cat. No.: B372914
M. Wt: 208.17g/mol
InChI Key: UFTYDYPGWHGYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Carboxyacetyl)benzoic acid is a benzoic acid derivative featuring a carboxyacetyl (-COCH₂COOH) substituent at the ortho position of the benzene ring. The carboxyacetyl group may enhance hydrogen-bonding capacity, impacting reactivity and biological interactions.

Properties

IUPAC Name

2-(2-carboxyacetyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c11-8(5-9(12)13)6-3-1-2-4-7(6)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTYDYPGWHGYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

  • 2-Benzoylbenzoic Acid Derivatives :
    Derivatives like 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit reduced ΔGbinding values compared to 2-benzoylbenzoic acid, indicating stronger receptor affinity. For example, docking studies show ΔGbinding values of -8.2 kcal/mol for 2-(4-methoxybenzoyl)benzoic acid versus -7.5 kcal/mol for 2-benzoylbenzoic acid, attributed to electron-donating substituents enhancing ligand-receptor interactions .

  • 2-(2-Chlorophenoxy)benzoic Acid: This compound, synthesized via nucleophilic aromatic substitution, demonstrates conformational similarities to benzodiazepine agonists like estazolam.
  • 2-Carbamimidoylbenzoic Acid :
    A precursor for synthesizing substituted 2-(pyrimidin-2-yl)-benzoic acids, this derivative highlights the role of amidine groups in facilitating heterocyclic ring formation under mild conditions .

Physicochemical Properties

  • Extraction Efficiency :
    Benzoic acid derivatives with lipophilic substituents (e.g., 2-chlorobenzoic acid) exhibit rapid extraction in emulsion liquid membranes due to high distribution coefficients (e.g., m = 12.5 for benzoic acid vs. m = 0.8 for acetic acid) .
    • Extraction Rate Comparison :
Compound Extraction Rate (%) Effective Diffusivity (m²/s)
Benzoic Acid >98% in 5 min 1.8 × 10⁻¹⁰
Acetic Acid Slow extraction 1.2 × 10⁻¹⁰
Phenol >98% in 5 min 0.9 × 10⁻¹⁰
  • Acidity and Solubility : Substituents like ethoxy groups (e.g., 2-ethoxybenzoic acid, pKa ~3.2) reduce acidity compared to unsubstituted benzoic acid (pKa ~4.2), enhancing lipid solubility for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-(Carboxyacetyl)benzoic acid derivatives?

  • Methodological Answer : A general approach involves carboxylation of substituted phenylacetic acid precursors. For example, benzoic acid derivatives are often synthesized via partial oxidation of toluene using oxygen with manganese or cobalt catalysts . For derivatives with acetyl or carboxyacetyl groups, stepwise functionalization (e.g., Friedel-Crafts acylation followed by hydrolysis) is typical. Reaction optimization may require monitoring via HPLC or LC-MS to confirm intermediate purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carboxyl/carbonyl groups. Aromatic protons typically appear at 6.5–8.5 ppm, while acetyl methyl groups resonate near 2.1–2.5 ppm.
  • FT-IR : Strong absorption bands at ~1700 cm1^{-1} (carboxylic acid C=O) and ~1650 cm1^{-1} (acetyl C=O) confirm functional groups.
  • LC-MS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .

Q. How can hydrogen bonding patterns influence the crystallinity of this compound?

  • Methodological Answer : Carboxylic acid dimers and acetyl-oxygen interactions dominate hydrogen bonding. Graph-set analysis (e.g., Etter’s rules) helps classify motifs like R22(8)R_2^2(8) rings for dimeric carboxylic acids. Use software like SHELXL for refining crystallographic data and resolving disorder .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from polymorphism or twinning. Strategies include:

  • High-Resolution Data Collection : Use synchrotron radiation for <0.8 Å resolution.
  • Twinned Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .
  • Hydrogen Bond Analysis : Compare graph-set motifs (e.g., S(6)S(6) vs. C(7)C(7)) to identify packing variations .

Q. What experimental design principles optimize the synthesis of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use response surface methodology (RSM) to model variables (e.g., temperature, catalyst loading). For example, a central composite design can maximize yield while minimizing byproducts .
  • In Situ Monitoring : Employ inline FT-IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically.

Q. How do substituents on the benzoic acid core affect the compound’s metal-chelating properties?

  • Methodological Answer :

  • Coordination Studies : Titrate derivatives with metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) and monitor UV-Vis spectra for ligand-to-metal charge transfer bands.
  • DFT Calculations : Simulate binding energies using Gaussian or ORCA software to predict stability of metal-organic frameworks (MOFs) .

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